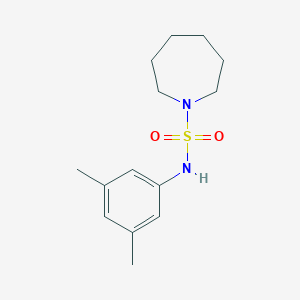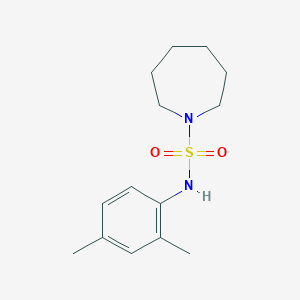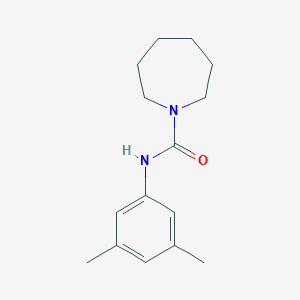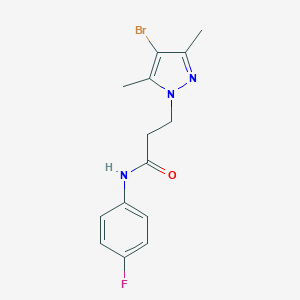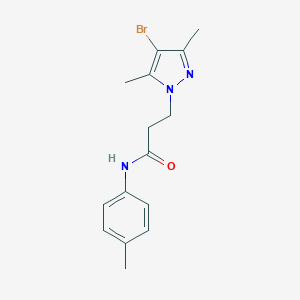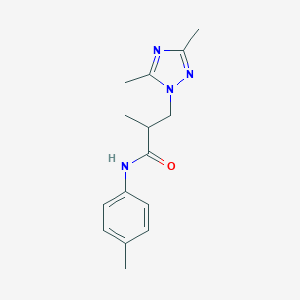
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. It is known for its potential applications in various fields, including medicine, agriculture, and industry. The compound is synthesized using a complex process, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is not fully understood. However, it is believed that the compound works by inhibiting the growth of cancer cells, fungi, and bacteria. It is thought to do this by interfering with the synthesis of important cellular components, such as DNA and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide have been studied extensively. The compound has been shown to have cytotoxic effects on cancer cells, which means that it can kill cancer cells. It has also been shown to have antifungal and antibacterial activity, which means that it can kill fungi and bacteria. Additionally, the compound has been shown to have anti-inflammatory activity, which means that it can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide in lab experiments is that it has been shown to have potent activity against cancer cells, fungi, and bacteria. This makes it a promising candidate for further research in these areas. However, one of the limitations of using the compound in lab experiments is that it is a complex molecule that is difficult to synthesize. This can make it challenging to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide. One area of research could be to further explore the compound's potential as an anticancer agent. This could involve studying the compound's effects on different types of cancer cells and exploring its potential use in combination with other cancer treatments. Another area of research could be to explore the compound's potential as an antifungal and antibacterial agent. This could involve studying the compound's effects on different fungal and bacterial species and exploring its potential use in the treatment of infections. Additionally, future research could focus on developing more efficient methods for synthesizing the compound, which could make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is a complex process that involves several steps. The first step involves the reaction of 4-methylbenzaldehyde with 3,5-dimethyl-1H-1,2,4-triazole in the presence of a catalyst. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide has several potential applications in scientific research. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. The compound has also been studied for its potential use as an antifungal agent, as it has been shown to have antifungal activity against several fungal species. Additionally, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide has been studied for its potential use as an antibacterial agent, as it has been shown to have antibacterial activity against several bacterial species.
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-5-7-14(8-6-10)17-15(20)11(2)9-19-13(4)16-12(3)18-19/h5-8,11H,9H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAGGPDMEXTVIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)CN2C(=NC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

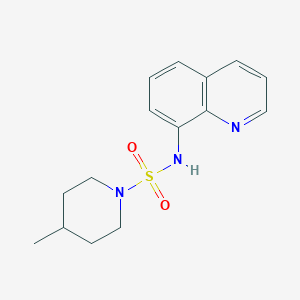
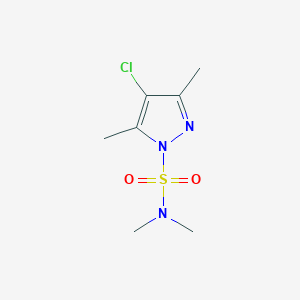
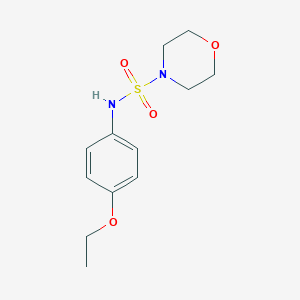
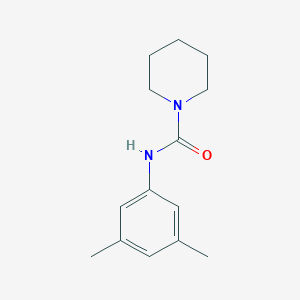
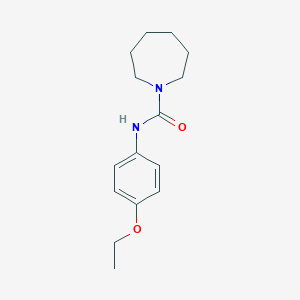
![1-[(6-bromo-2-naphthyl)oxy]-3-(1H-pyrazol-1-yl)-2-propanol](/img/structure/B497088.png)

